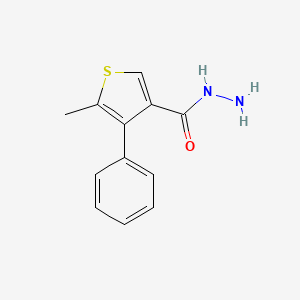

5-Methyl-4-phenylthiophene-3-carbohydrazide

Beschreibung

Significance in Chemical Research

5-Methyl-4-phenylthiophene-3-carbohydrazide has garnered substantial attention within the chemical research community due to its versatile structural framework and potential applications across multiple scientific disciplines. The compound serves as a critical building block in medicinal chemistry, where its unique structure enables participation in various chemical transformations and biological interactions. Research has demonstrated that the hydrazide functional group can participate in hydrazone formation and potential interactions with biological targets, making this compound particularly valuable for drug development and pharmaceutical applications.

The significance of this compound extends beyond its immediate applications, as it represents a class of thiophene-derived molecules that have shown promising results in antimicrobial, anticancer, and anti-inflammatory research. Contemporary studies have revealed that thiophene and its synthetic derivatives constitute a prominent heterocyclic compound class with intriguing applications in medical chemistry. The compound's structural features, including the presence of both electron-donating and electron-withdrawing groups, contribute to its chemical stability and reactivity patterns that are essential for various synthetic applications.

Recent investigations have highlighted the compound's role in the development of novel chemosensing applications and biological investigation protocols. The synthesis of new compounds with chemosensing and possible anticancer efficacy has attracted significant attention from researchers, with carbohydrazide-based structures showing particular promise. The azomethine-nitrogen-nitrogen=carbon-hydrogen group present in the compound structure provides multiple sites for chemical modification and biological interaction.

Historical Development of Thiophene Carbohydrazides

The historical development of thiophene carbohydrazides represents a significant evolution in heterocyclic chemistry, with foundational work establishing the importance of these compounds in both synthetic and medicinal chemistry applications. Early research in this field focused on the synthesis and characterization of basic thiophene-2-carbohydrazide structures, which served as precursors to more complex derivatives. The development of microwave-assisted synthesis methods marked a significant advancement in the field, allowing for more efficient preparation of thiophene-2-carbohydrazide with acceptable yields under controlled conditions.

The evolution of thiophene carbohydrazide chemistry has been closely linked to advances in understanding prototropic tautomerization mechanisms. Research has demonstrated that thiophene-2-carbohydrazide exhibits amide imidic prototropic tautomerization through single proton intramigration, with computational studies using density functional theory providing detailed insights into these molecular processes. The endo-isomer amide structure has been identified as the kinetically favored form, with crystallographic studies confirming structural parameters and hydrogen bonding patterns.

Significant progress in the field has been achieved through the development of novel synthesis pathways for hydrazide-hydrazone derivatives and their utilization in heterocyclic transformations. These developments have led to the creation of new heterocyclic compounds with enhanced biological activities, particularly in antitumor applications. The reaction of cyanoacetyl hydrazine with various acetyl compounds has provided researchers with versatile synthetic routes for accessing diverse carbohydrazide structures.

Structural Classification and Nomenclature

This compound belongs to the broader classification of thiophene carbohydrazide derivatives, specifically categorized as a substituted thiophene-3-carbohydrazide. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the name reflecting the position of substituents on the thiophene ring system. The molecular formula C₁₂H₁₂N₂OS indicates the presence of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom.

The structural classification of this compound encompasses several key features that define its chemical behavior and properties. The thiophene ring serves as the central heterocyclic framework, providing aromatic stability and electronic properties characteristic of sulfur-containing heterocycles. The methyl substitution at the 5-position contributes to the compound's lipophilicity and influences its solubility characteristics, while the phenyl group at the 4-position introduces additional aromatic character and extends the conjugated system.

The carbohydrazide functional group represents a critical structural element that distinguishes this compound from other thiophene derivatives. This group contains both carbonyl and hydrazine moieties, providing multiple sites for chemical reactivity and hydrogen bonding interactions. The presence of this functional group enables the compound to participate in condensation reactions, cyclization processes, and various other chemical transformations that are valuable in synthetic chemistry applications.

Research Scope and Objectives

The research scope surrounding this compound encompasses multiple interconnected areas of investigation, ranging from fundamental structural characterization to advanced applications in medicinal chemistry and materials science. Primary research objectives focus on understanding the compound's synthetic accessibility, structural properties, and potential applications in various chemical and biological contexts. Recent studies have specifically targeted the development of diarylthiophene-2-carbohydrazide derivatives for pharmaceutical applications, with particular emphasis on their pharmacological activity against pancreatic cancer cell lines.

Contemporary research initiatives have explored the compound's utility in chemosensing applications, where its structural features enable selective detection of metal ions and anions. The development of thiophene spacer carbohydrazide probes represents a significant advancement in analytical chemistry, with researchers demonstrating highly selective and fast responsive chemosensors based on carbohydrazide scaffolds. These investigations have revealed that the compound can function as a dual or multiple responsive chemosensor, showing enhanced fluorescence in the presence of specific ions.

The biological evaluation aspects of current research focus on the compound's potential as an antimicrobial, anticancer, and anti-inflammatory agent. Studies have demonstrated that thiophene-derived compounds, including carbohydrazide derivatives, exhibit significant biological activities against various pathogenic organisms and cancer cell lines. The antitumor evaluation of newly synthesized products has shown promising results against breast adenocarcinoma, non-small cell lung cancer, and central nervous system cancer cell lines.

Eigenschaften

IUPAC Name |

5-methyl-4-phenylthiophene-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-11(9-5-3-2-4-6-9)10(7-16-8)12(15)14-13/h2-7H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAMHXSRDCLOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CS1)C(=O)NN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394294 | |

| Record name | 5-methyl-4-phenylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438216-06-9 | |

| Record name | 5-methyl-4-phenylthiophene-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-phenylthiophene-3-carbohydrazide typically involves the reaction of 5-methyl-4-phenylthiophene-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-4-phenylthiophene-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups, such as amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted thiophenes depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

5-Methyl-4-phenylthiophene-3-carbohydrazide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Wirkmechanismus

The mechanism of action of 5-Methyl-4-phenylthiophene-3-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbohydrazide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

4-Methyl-2-phenylthiazole-5-carbohydrazide

- Core Structure : Thiazole (instead of thiophene).

- Substituents : Phenyl at position 2, methyl at position 3.

- Functional Group : Carbohydrazide at position 4.

- Synthesis : Reacting ethyl 4-methyl-2-phenylthiazole-5-carboxylate with hydrazine hydrate .

- Applications: Key intermediate for thiadiazole and thiazole derivatives with notable anticancer activity (e.g., compound 7b, IC₅₀ = 1.61 ± 1.92 μg/mL against HepG-2 cells) .

3-(4-Methoxyphenyl)-4-methyl-N′-[(E)-2-thienylmethylene]-1H-pyrazole-5-carbohydrazide

- Core Structure : Pyrazole (instead of thiophene).

- Substituents : 4-Methoxyphenyl at position 3, methyl at position 4.

- Functional Group : Carbohydrazide at position 5.

- Applications : Methoxy groups increase solubility and may modulate pharmacokinetics .

- Comparison : The pyrazole ring introduces additional hydrogen-bonding sites, which could enhance target affinity but reduce metabolic stability compared to thiophene-based analogs.

Substituent and Positional Isomers

4-Methyl-5-phenylthiophene-2-carbonyl chloride

- Core Structure : Thiophene.

- Substituents : Methyl at position 4, phenyl at position 5.

- Functional Group : Carbonyl chloride (-COCl) at position 2.

- Synthesis : Derived from 5-methyl-4-phenylthiophene-3-carboxylic acid via chlorination .

- Comparison : The carbonyl chloride group increases electrophilicity, making it more reactive in nucleophilic acyl substitutions than the carbohydrazide analog.

2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate

- Core Structure : Thiophene.

- Substituents: Amino at position 2, methyl at position 4, phenyl at position 5.

- Functional Group : Ethyl carboxylate (-COOEt) at position 3.

- Applications : Intermediate for Gewald reaction-derived bioactive molecules .

- Comparison : The ethyl carboxylate group reduces nucleophilicity compared to carbohydrazide, limiting its utility in hydrazone or heterocycle-forming reactions.

Key SAR Insights :

- Electron-Deficient Cores : Thiazole and pyrazole derivatives exhibit higher anticancer activity than thiophenes, likely due to improved target engagement via π-π stacking or hydrogen bonding .

- Functional Groups : Carbohydrazides enable condensation reactions to form hydrazones or heterocycles (e.g., thiadiazoles), whereas esters or chlorides are less versatile .

- Substituent Effects : Methoxy groups enhance solubility but may reduce membrane permeability, while trifluoromethyl groups (e.g., in 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide) improve metabolic stability .

Biologische Aktivität

5-Methyl-4-phenylthiophene-3-carbohydrazide is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its thiophene ring, which is substituted with a methyl group and a phenyl group, along with a carbohydrazide functional group. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 438216-06-9 |

| Molecular Weight | 239.29 g/mol |

| Chemical Formula | C12H12N2OS |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Antioxidant Activity : The compound may exert protective effects against oxidative stress by scavenging free radicals.

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of various microorganisms.

- Enzyme Inhibition : It could interact with specific enzymes, impacting metabolic pathways involved in disease processes.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be within the range of 50–100 µg/mL, indicating moderate potency compared to standard antibiotics.

Anticancer Potential

A study explored the anticancer activity of this compound against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The results demonstrated that this compound induced apoptosis in these cell lines, with IC50 values of approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells. These findings suggest potential as a chemotherapeutic agent.

Antioxidant Properties

The compound's ability to scavenge free radicals was assessed using the DPPH assay. Results indicated that it exhibited significant antioxidant activity, with an IC50 value of around 20 µM, comparable to well-known antioxidants like ascorbic acid.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various thiophene derivatives, including this compound. The results highlighted its effectiveness against Gram-positive bacteria and fungi, suggesting potential applications in treating infections.

- Anticancer Research : In a recent study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and assessed their anticancer properties. The most potent derivative showed enhanced activity against both HeLa and MCF-7 cells, indicating that structural modifications could improve efficacy.

- Oxidative Stress Studies : Another research focused on the compound's role as an antioxidant. It was shown to reduce oxidative stress markers in cellular models exposed to hydrogen peroxide, reinforcing its potential therapeutic benefits in oxidative stress-related diseases.

Q & A

Q. What are the standard synthetic routes for preparing 5-Methyl-4-phenylthiophene-3-carbohydrazide?

The compound is typically synthesized via multi-step reactions starting with thiophene derivatives. For example, 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide (a structural analog) is prepared by reacting ethyl 5-acetyl-4-methylthiophene-3-carboxylate with hydrazine hydrate under reflux conditions. Subsequent functionalization involves coupling with phenyl groups or heterocycles to enhance bioactivity . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol or DMF) for higher yields.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- NMR Spectroscopy : and NMR confirm substituent positions and hydrazide bonding. For instance, the NH group in the carbohydrazide moiety appears as a singlet at δ 8.5–9.0 ppm in NMR .

- IR Spectroscopy : Stretching frequencies for C=O (1650–1700 cm) and N–H (3200–3350 cm) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) determines molecular ion peaks and fragmentation patterns. For example, [M+H] peaks align with theoretical molecular weights .

Q. How is purification achieved for this compound?

Recrystallization from ethanol or methanol is standard. Column chromatography (silica gel, eluent: ethyl acetate/hexane) resolves impurities, with purity confirmed via HPLC (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?

Single-crystal X-ray diffraction using SHELXL refines bond lengths, angles, and anisotropic displacement parameters. For example, the thiophene ring’s planarity and phenyl group orientation are validated through ORTEP-generated ellipsoid models . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. WinGX software suites facilitate data processing and CIF file generation .

Q. What computational strategies predict the compound’s bioactivity?

- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with target proteins (e.g., enzymes or receptors). The thiophene-carbohydrazide scaffold shows affinity for kinase binding pockets, as seen in pyrazolyl-triazole analogs .

- QSAR Studies : Quantitative Structure-Activity Relationship models correlate substituent electronegativity (e.g., methyl vs. trifluoromethyl groups) with antibacterial or anticancer activity .

Q. How are contradictory spectral or crystallographic data resolved?

Discrepancies between experimental and theoretical data (e.g., bond length deviations >0.02 Å) require cross-validation:

- Multi-technique analysis : Combine NMR, IR, and MS to confirm functional groups.

- Twinned crystal refinement : SHELXL’s TWIN/BASF commands address twinning in diffraction data .

- Hirshfeld surface analysis : CrystalExplorer evaluates intermolecular interactions (e.g., hydrogen bonds) to explain packing anomalies .

Q. What methods optimize reaction yields for derivatives of this compound?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) for hydrazide coupling .

- Catalytic systems : Pd/C or CuI accelerates cross-coupling reactions with aryl halides, improving yields by 20–30% .

- Solvent-free conditions : Mechanochemical grinding minimizes byproducts in heterocycle formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.